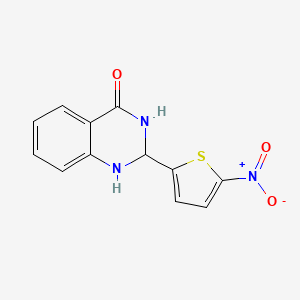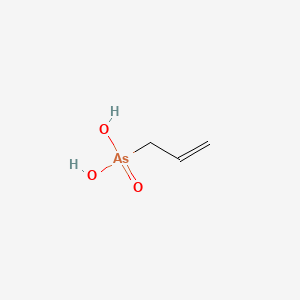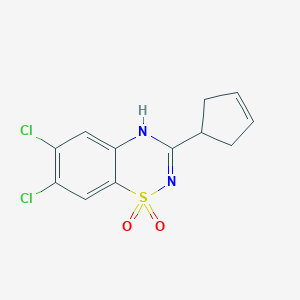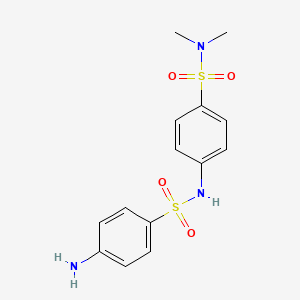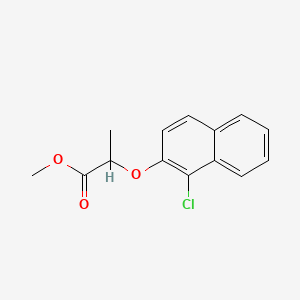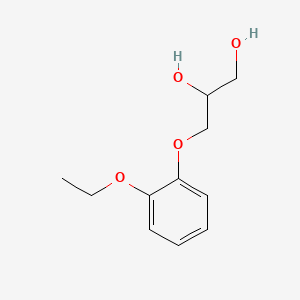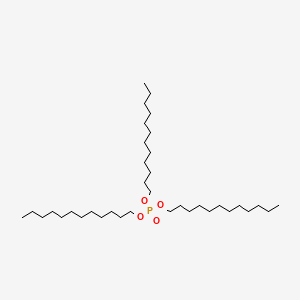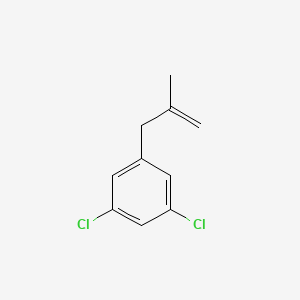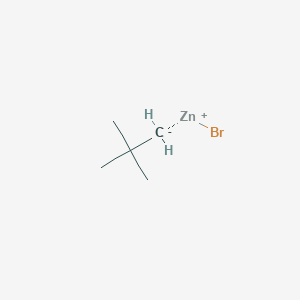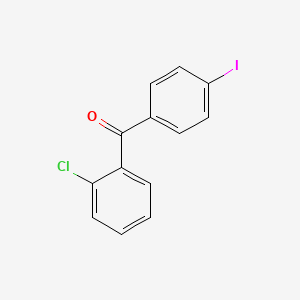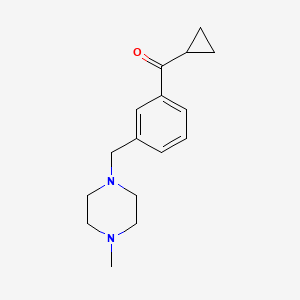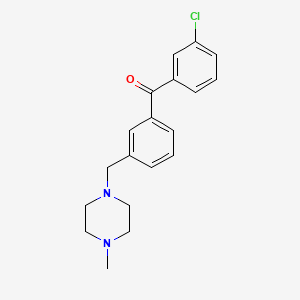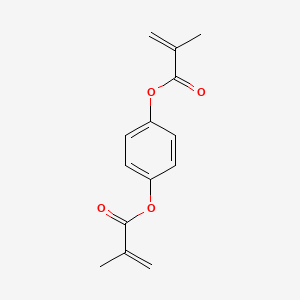
1,4-Phenylene bismethacrylate
Overview
Description
1,4-Phenylene bismethacrylate is an organic compound with the molecular formula C14H14O4. It is also known by its IUPAC name, [4-(2-methylprop-2-enoyloxy)phenyl] 2-methylprop-2-enoate . This compound is a dimethacrylate ester derived from hydroquinone and methacryloyl chloride. It is commonly used in polymer chemistry due to its ability to form cross-linked polymer networks.
Mechanism of Action
Target of Action
1,4-Phenylene bismethacrylate is a somewhat rigid crosslinker . It is used in the synthesis of polymers and resins, where it acts as a crosslinking agent. The primary targets of this compound are the polymer chains that it helps to crosslink. The role of these targets is to provide structural integrity to the resulting polymer or resin.
Mode of Action
The compound interacts with its targets (polymer chains) through a process known as crosslinking. This involves the formation of bonds between separate polymer chains, creating a three-dimensional network of interconnected chains. The result of this interaction is a significant increase in the rigidity and durability of the polymer or resin .
Pharmacokinetics
It can be analyzed using reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
Result of Action
The primary result of this compound’s action is the formation of a rigid, durable polymer or resin. This is achieved through the crosslinking of individual polymer chains, which creates a three-dimensional network that significantly enhances the material’s structural integrity .
Preparation Methods
1,4-Phenylene bismethacrylate can be synthesized through a reaction between hydroquinone and methacryloyl chloride in the presence of triethylamine as a base and dichloromethane as a solvent . The reaction is typically carried out under an inert nitrogen atmosphere at 0°C. After the reaction, the mixture is quenched with methanol and washed with a buffer solution and brine. The product is then dried over anhydrous sodium sulfate and purified using silica gel chromatography .
Chemical Reactions Analysis
1,4-Phenylene bismethacrylate primarily undergoes polymerization reactions due to the presence of methacrylate groups. These groups can participate in free radical polymerization, leading to the formation of cross-linked polymer networks. Common reagents used in these reactions include initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under conditions of heat or UV light . The major products formed from these reactions are cross-linked polymers, which have applications in various fields such as coatings, adhesives, and dental materials .
Scientific Research Applications
1,4-Phenylene bismethacrylate has several applications in scientific research:
Polymer Chemistry: It is used as a cross-linking agent in the synthesis of various polymers and copolymers.
Biomaterials: Due to its biocompatibility, it is used in the development of dental materials and medical adhesives.
Industrial Applications: It is employed in the production of high-performance coatings and adhesives.
Research: It is used in the study of polymerization mechanisms and the development of new polymeric materials.
Comparison with Similar Compounds
1,4-Phenylene bismethacrylate can be compared with other dimethacrylate esters such as ethylene glycol dimethacrylate and triethylene glycol dimethacrylate. While all these compounds can form cross-linked polymers, this compound offers a higher degree of rigidity due to the presence of the aromatic phenylene group . This makes it particularly useful in applications requiring high mechanical strength and thermal stability .
Similar Compounds
- Ethylene glycol dimethacrylate
- Triethylene glycol dimethacrylate
- Bisphenol A dimethacrylate
Properties
IUPAC Name |
[4-(2-methylprop-2-enoyloxy)phenyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-9(2)13(15)17-11-5-7-12(8-6-11)18-14(16)10(3)4/h5-8H,1,3H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMKOESKPAVFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184561 | |
| Record name | 1,4-Phenylene bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3049-31-8 | |
| Record name | Hydroquinone dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3049-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Phenylene bismethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003049318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Phenylene bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-phenylene bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


